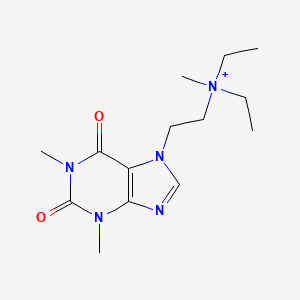
Etamiphyllin methaminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etamiphyllin methaminium: is a synthetic compound known for its pharmacological properties, particularly in the treatment of respiratory conditions. It is a derivative of xanthine and is used primarily as a bronchodilator to relieve symptoms of asthma and chronic obstructive pulmonary disease (COPD).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Etamiphyllin methaminium typically involves the alkylation of theophylline with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimizations for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Etamiphyllin methaminium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the xanthine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: The major products are various oxidized metabolites.
Reduction: Reduced forms of the compound, though these are less common.
Substitution: Alkylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Etamiphyllin methaminium is used in research to study its chemical properties and reactions. It serves as a model compound for studying the behavior of xanthine derivatives.
Biology: In biological research, this compound is used to investigate its effects on cellular respiration and its interaction with various enzymes.
Medicine: Medically, it is used to study its efficacy and mechanism of action as a bronchodilator. Research focuses on its potential to treat respiratory conditions and its pharmacokinetics.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs for respiratory conditions
Wirkmechanismus
Etamiphyllin methaminium exerts its effects primarily by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and improved airflow in the lungs. The compound also has mild stimulant effects on the central nervous system, which can contribute to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Theophylline: Another xanthine derivative used as a bronchodilator.
Aminophylline: A compound similar to Etamiphyllin methaminium, used for similar therapeutic purposes.
Caffeine: A well-known xanthine derivative with stimulant properties.
Uniqueness: this compound is unique in its specific pharmacokinetic profile and its balance of bronchodilator and central nervous system stimulant effects. Compared to theophylline and aminophylline, it may offer different therapeutic benefits and side effect profiles, making it a valuable option in certain clinical scenarios.
Eigenschaften
CAS-Nummer |
774476-21-0 |
|---|---|
Molekularformel |
C14H24N5O2+ |
Molekulargewicht |
294.37 g/mol |
IUPAC-Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl-diethyl-methylazanium |
InChI |
InChI=1S/C14H24N5O2/c1-6-19(5,7-2)9-8-18-10-15-12-11(18)13(20)17(4)14(21)16(12)3/h10H,6-9H2,1-5H3/q+1 |
InChI-Schlüssel |
RJQGWJDZVFJJNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](C)(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















